molecular formula C15H21FN2O3S B4749470 1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide

1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide

Cat. No.: B4749470
M. Wt: 328.4 g/mol
InChI Key: UJYJDZMWXIEKER-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a fluorophenylsulfonyl group and a propylcarboxamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-2-9-17-15(19)12-7-10-18(11-8-12)22(20,21)14-5-3-13(16)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYJDZMWXIEKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride under controlled conditions.

    Attachment of the Propylcarboxamide Group: The final step involves the amidation reaction where the propyl group is introduced to form the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes or Receptors: Modulating their activity and leading to biological effects.

    Inhibit Specific Pathways: Affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-[(4-fluorophenyl)sulfonyl]pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.

    1-[(4-fluorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide: Another related compound with a phenoxyphenyl group.

Uniqueness: 1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide
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1-[(4-fluorophenyl)sulfonyl]-N-propylpiperidine-4-carboxamide

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